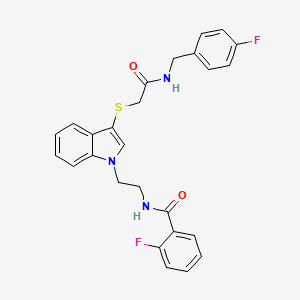
2-fluoro-N-(2-(3-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-(2-(3-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C26H23F2N3O2S and its molecular weight is 479.55. The purity is usually 95%.
BenchChem offers high-quality 2-fluoro-N-(2-(3-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-N-(2-(3-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Anticholinesterase Activity : Compounds with structures similar to the specified chemical have been synthesized and tested for their activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These studies revealed significant activity towards AChE, highlighting their potential in treating diseases associated with cholinergic dysfunction such as Alzheimer's disease. The structure-activity relationship (SAR) study showed that certain moieties, like the benzyloxy group, can enhance anti-AChE activity, indicating the importance of specific structural features for biological activity (Ghanei-Nasab et al., 2016).
Affinity for Dopamine D-2 Receptor : Research into fluorine-substituted analogs of certain compounds has shown that these derivatives can interact with the dopamine D-2 receptor, a key target in the development of antipsychotic agents. Although the fluorinated analogs displayed decreased potency compared to their parent compound, they present a basis for further modifications to improve their interaction with neurological receptors, underscoring the role of fluorination in modulating biological activities (Fukumura et al., 1990).
Insecticidal Activity : Novel compounds with unique chemical structures, such as flubendiamide, have shown extremely strong insecticidal activity, particularly against lepidopterous pests. The unique structure, characterized by novel substituents, indicates a novel mode of action distinct from commercial insecticides, making these compounds suitable for integrated pest management programs (Tohnishi et al., 2005).
Applications in Scientific Research
Development of Radioligands : The synthesis of fluorinated benzamides aims at developing useful radioligands for positron emission tomography (PET), a powerful tool in neurology and oncology research for studying receptor distribution and function in vivo. This underscores the importance of structural modifications, like fluorination, in creating compounds with suitable properties for imaging applications (Lang et al., 1999).
Antimicrobial and Antitubercular Activities : Compounds incorporating fluorine atoms and specific structural motifs have demonstrated significant antimicrobial and antitubercular activities. These findings highlight the potential of such compounds in the development of new therapeutic agents against resistant bacterial strains and tuberculosis, addressing critical needs in global health (Dandia et al., 1998).
Eigenschaften
IUPAC Name |
2-fluoro-N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O2S/c27-19-11-9-18(10-12-19)15-30-25(32)17-34-24-16-31(23-8-4-2-6-21(23)24)14-13-29-26(33)20-5-1-3-7-22(20)28/h1-12,16H,13-15,17H2,(H,29,33)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUNOUALCLKSMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=CC=C3F)SCC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(2-(3-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



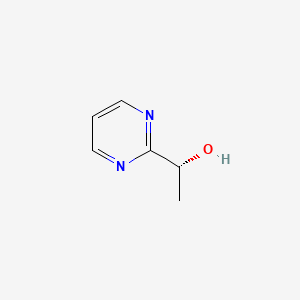
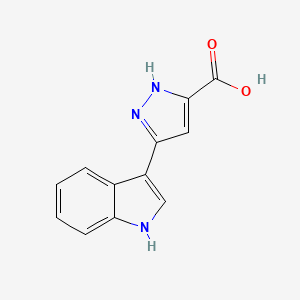
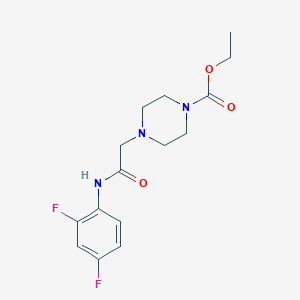
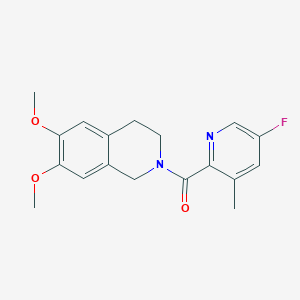
![4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2993851.png)
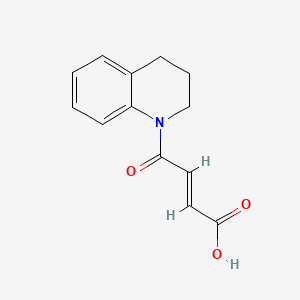
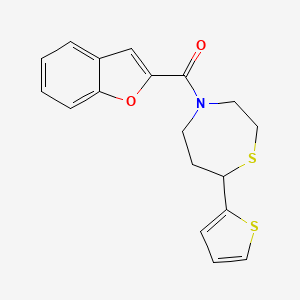
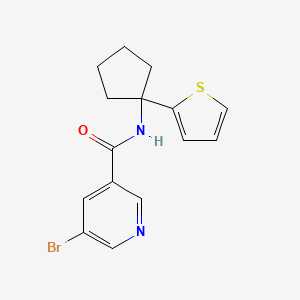

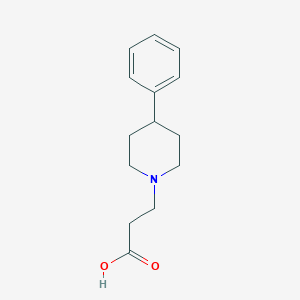
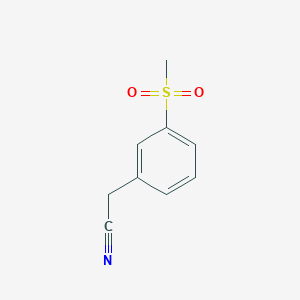
![2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide](/img/structure/B2993860.png)